molecular formula C6H10N4O2 B11732987 3-Nitro-1-propyl-1H-pyrazol-4-amine

3-Nitro-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11732987
M. Wt: 170.17 g/mol
InChI Key: DOWMKSRRZZMUDZ-UHFFFAOYSA-N
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Description

3-Nitro-1-propyl-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-propyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a typical synthetic route may involve the reaction of 3-nitropropylhydrazine with a suitable diketone or aldehyde under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

    Cyclization: Acidic or basic conditions with appropriate solvents.

Major Products

    Reduction: Formation of 3-amino-1-propyl-1H-pyrazol-4-amine.

    Substitution: Formation of various substituted pyrazoles depending on the reagents used.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

3-Nitro-1-propyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-1-propyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amino group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1H-pyrazol-4-amine: Lacks the propyl group, which may affect its reactivity and applications.

    1-Propyl-1H-pyrazol-4-amine: Lacks the nitro group, which may reduce its potential for certain chemical reactions.

    3-Nitro-1-methyl-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of a propyl group, which may influence its properties.

Uniqueness

3-Nitro-1-propyl-1H-pyrazol-4-amine is unique due to the presence of both a nitro group and a propyl group, which provide a combination of reactivity and potential applications that are distinct from other similar compounds. The specific arrangement of functional groups allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

3-nitro-1-propylpyrazol-4-amine

InChI

InChI=1S/C6H10N4O2/c1-2-3-9-4-5(7)6(8-9)10(11)12/h4H,2-3,7H2,1H3

InChI Key

DOWMKSRRZZMUDZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)[N+](=O)[O-])N

Origin of Product

United States

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